molecular formula C12H16N5O5+ B056141 1,O(6)-Ethanoguanosine CAS No. 112529-18-7

1,O(6)-Ethanoguanosine

Katalognummer B056141
CAS-Nummer: 112529-18-7
Molekulargewicht: 310.29 g/mol
InChI-Schlüssel: VLOXBPWVLKTROY-YNJARDAQSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,O(6)-Ethanoguanosine is a modified nucleoside that has attracted attention due to its unique structure and potential therapeutic applications. It is formed by the reaction of acetaldehyde with guanosine, resulting in the formation of a cyclic adduct at the N6 position of the guanine base. This modification alters the chemical and biological properties of the nucleoside, leading to various applications in scientific research.

Wirkmechanismus

The mechanism of action of 1,O(6)-Ethanoguanosine is not fully understood, but it is believed to function by inhibiting DNA replication and inducing apoptosis in cancer cells. It may also act as a mutagen by inducing DNA damage and promoting the formation of mutations.
Biochemical and Physiological Effects:
1,O(6)-Ethanoguanosine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell death. Additionally, it has been shown to have anti-inflammatory properties and may play a role in modulating the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1,O(6)-Ethanoguanosine in lab experiments is its unique structure, which allows for the investigation of specific DNA damage and repair mechanisms. Additionally, it has potential therapeutic applications in the treatment of cancer and other diseases. However, the synthesis of 1,O(6)-Ethanoguanosine is challenging, and the yield of the reaction is typically low. Additionally, the potential mutagenic effects of the nucleoside may limit its use in certain experiments.

Zukünftige Richtungen

There are various future directions for the study of 1,O(6)-Ethanoguanosine. One potential area of research is the development of more efficient synthesis methods for the nucleoside. Additionally, further investigation into the mechanism of action of 1,O(6)-Ethanoguanosine may lead to the development of new therapeutic applications. Finally, the potential mutagenic effects of the nucleoside should be further explored to determine its safety for use in scientific research.

Synthesemethoden

The synthesis of 1,O(6)-Ethanoguanosine involves the reaction of guanosine with acetaldehyde under mild conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the adduct at the N6 position of the guanine base. The yield of the reaction is typically low, and various modifications to the reaction conditions have been explored to improve the efficiency of the synthesis.

Wissenschaftliche Forschungsanwendungen

1,O(6)-Ethanoguanosine has been used in various scientific research applications due to its unique properties. It has been used as a probe to study DNA damage and repair mechanisms, as well as to investigate the effects of alcohol consumption on DNA integrity. Additionally, it has been used as a potential therapeutic agent in the treatment of cancer and other diseases.

Eigenschaften

CAS-Nummer

112529-18-7

Produktname

1,O(6)-Ethanoguanosine

Molekularformel

C12H16N5O5+

Molekulargewicht

310.29 g/mol

IUPAC-Name

hydron;(2R,3S,4R)-2-(hydroxymethyl)-5-(5-imino-7,8-dihydro-[1,3]oxazolo[2,3-f]purin-3-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N5O5/c13-12-15-9-6(10-16(12)1-2-21-10)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,13,18-20H,1-3H2/p+1/t5-,7-,8-,11?/m1/s1

InChI-Schlüssel

VLOXBPWVLKTROY-YNJARDAQSA-O

Isomerische SMILES

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O

Kanonische SMILES

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O

Synonyme

1,O(6)-ethanoguanosine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.